An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride
An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride. The synthesis is presented as a multi-step process, commencing from a readily available morpholine precursor. This document details the experimental methodologies for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows to aid in comprehension and practical application.
Overview of the Synthetic Pathway
The synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride can be strategically approached in three main stages:
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Formation of the Key Intermediate, 2-(Aminomethyl)morpholine: This initial step focuses on the conversion of a suitable precursor, 2-(hydroxymethyl)morpholine, into the crucial primary amine intermediate. Two viable methods for this transformation are presented: a two-step approach involving tosylation and subsequent amination, and the Mitsunobu reaction.
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N,N-Dimethylation of 2-(Aminomethyl)morpholine: The primary amine is then exhaustively methylated to yield the tertiary amine, N,N-Dimethyl-1-(morpholin-2-yl)methanamine. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.
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Formation of the Dihydrochloride Salt: The final step involves the conversion of the synthesized free base into its more stable and handleable dihydrochloride salt by treatment with hydrochloric acid.
The overall synthetic scheme is depicted below:
Experimental Protocols
Step 1: Synthesis of 2-(Aminomethyl)morpholine from 2-(Hydroxymethyl)morpholine
This section outlines a reliable two-step procedure involving the tosylation of the primary alcohol followed by displacement with an amine source.
2.1.1. Tosylation of 2-(Hydroxymethyl)morpholine
This reaction converts the hydroxyl group into a good leaving group (tosylate) to facilitate subsequent nucleophilic substitution.
Experimental Protocol:
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In a round-bottom flask, dissolve 2-(hydroxymethyl)morpholine (1.0 eq.) in anhydrous pyridine or dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Upon completion (monitored by TLC), quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-(tosyloxymethyl)morpholine.
2.1.2. Amination of 2-(Tosyloxymethyl)morpholine
The tosylate intermediate is then converted to the primary amine. A common method is via a Gabriel synthesis or by displacement with azide followed by reduction.
Experimental Protocol (via Azide):
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Dissolve 2-(tosyloxymethyl)morpholine (1.0 eq.) in a polar aprotic solvent such as DMF.
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Add sodium azide (1.5 eq.) to the solution.
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Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
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After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer to yield crude 2-(azidomethyl)morpholine, which can often be used in the next step without further purification.
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Dissolve the crude azide in methanol or ethanol and add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 2-(aminomethyl)morpholine.
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 2.1.1 | 2-(Hydroxymethyl)morpholine | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | 85-95% |
| 2.1.2 | 2-(Tosyloxymethyl)morpholine | Sodium azide, H₂, Pd/C | DMF, Methanol | 70-85% (over 2 steps) |
Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
This classic reaction provides an efficient means of exhaustively methylating the primary amine to the desired tertiary amine without the formation of quaternary ammonium salts.[1][2][3][4]
Experimental Protocol:
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To a round-bottom flask, add 2-(aminomethyl)morpholine (1.0 eq.).
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Add formic acid (3.0 eq.) followed by an aqueous solution of formaldehyde (37%, 2.5 eq.).
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Heat the reaction mixture to 90-100 °C. The reaction progress can be monitored by the cessation of carbon dioxide evolution.
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After 4-8 hours, cool the reaction mixture to room temperature.
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Carefully basify the mixture with a concentrated solution of sodium hydroxide to a pH > 12.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield N,N-Dimethyl-1-(morpholin-2-yl)methanamine.
| Step | Reactant | Reagents | Typical Yield |
| 2.2 | 2-(Aminomethyl)morpholine | Formaldehyde (37% aq.), Formic acid | 70-90% |
Step 3: Formation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride
The final step involves the protonation of both nitrogen atoms of the diamine to form the stable dihydrochloride salt.[5][6][7]
Experimental Protocol:
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Dissolve the crude or purified N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.0 eq.) in a suitable solvent such as isopropanol or diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid (2.2 eq., e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.
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A precipitate should form. Continue stirring in the cold for an additional 30-60 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.
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Dry the product under vacuum to obtain N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride as a crystalline solid.
| Step | Reactant | Reagent | Solvent | Typical Yield |
| 2.3 | N,N-Dimethyl-1-(morpholin-2-yl)methanamine | Hydrochloric Acid (2.2 eq.) | Isopropanol or Diethyl Ether | >95% |
Concluding Remarks
The synthetic pathway detailed in this guide offers a robust and scalable approach to N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride. The procedures are based on well-established and reliable chemical transformations. Researchers are advised to perform small-scale trial reactions to optimize conditions for their specific laboratory setup and reagent purity. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed to characterize the intermediates and the final product to ensure purity and structural integrity.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - recover ethylene diamine from its dihydrochloride salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. rsc.org [rsc.org]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
